4,4'-Diiododiphenyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEGXFQQYZIMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183086 | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28896-49-3 | |

| Record name | 1,1′-Oxybis[4-iodobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28896-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028896493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iododiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,4'-Diiododiphenyl Ether

Introduction

The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its prevalence in medicinal chemistry and agrochemical research stems from its unique combination of chemical stability and conformational flexibility, which allows for optimal interactions with biological targets.[1] Within this important class of compounds, 4,4'-Diiododiphenyl ether emerges as a pivotal, yet underexplored, bifunctional building block. Its two strategically positioned iodine atoms serve as versatile handles for a wide array of modern cross-coupling reactions, enabling the construction of complex, multi-dimensional molecular frameworks.

This technical guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthetic applications. We will delve into its predicted physicochemical and spectroscopic characteristics, detail robust synthetic protocols, and explore its vast potential as a scaffold in the rational design of novel compounds.

Molecular Structure and Physicochemical Properties

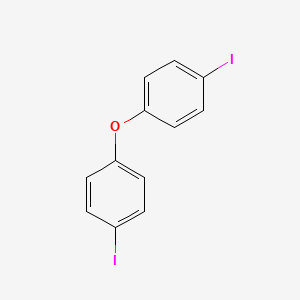

The fundamental structure of this compound consists of two iodophenyl rings linked by an ether oxygen atom. This linkage imparts a bent, non-linear geometry, which is a critical feature for its application in drug design, as it allows for the precise spatial orientation of substituents.

Caption: Molecular structure of this compound.

While comprehensive experimental data for this compound is not widely published, its properties can be reliably predicted based on closely related analogs such as 4,4'-diiodobiphenyl and 4,4'-dibromodiphenyl ether.[2][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale & Commentary |

| Molecular Formula | C₁₂H₈I₂O | - |

| Molecular Weight | 422.00 g/mol | - |

| Appearance | White to pale yellow crystalline solid | Similar to other aromatic di-iodides like 4,4'-diiodobiphenyl.[2] Color may depend on purity. |

| Melting Point | ~140-160 °C | Expected to be lower than 4,4'-diiodobiphenyl (201-204 °C) due to the flexible ether linkage disrupting crystal packing.[2] |

| Solubility | Soluble in hot toluene, THF, DMF, DMSO; sparingly soluble in alcohols; insoluble in water. | Aromatic iodides typically show good solubility in non-polar and polar aprotic solvents.[2] |

| Stability | Light-sensitive; stable under inert atmosphere. | The C-I bond can be susceptible to photochemical cleavage. Should be stored in a dark place.[2] |

Spectroscopic Characterization (Predicted)

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following analysis is based on established principles and data from analogous structures.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple and highly symmetric. Due to the C₂ᵥ symmetry of the molecule, only two distinct proton signals are anticipated, both appearing as doublets.

-

δ ~7.6-7.8 ppm (d, 4H): These are the protons ortho to the iodine atoms. The electron-withdrawing and anisotropic effects of iodine cause a significant downfield shift. The signal appears as a doublet due to coupling with the adjacent protons ortho to the ether linkage.

-

δ ~6.8-7.0 ppm (d, 4H): These are the protons ortho to the ether oxygen. The electron-donating nature of the ether oxygen results in an upfield shift relative to the other set of protons. This signal is also a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the molecule's symmetry, showing four distinct signals for the aromatic carbons.

-

δ ~158-160 ppm: The ipso-carbons directly attached to the ether oxygen (C-O). These are the most deshielded carbons.

-

δ ~138-140 ppm: The carbons ortho to the iodine atoms (C-H).

-

δ ~118-120 ppm: The carbons ortho to the ether oxygen (C-H).

-

δ ~90-95 ppm: The ipso-carbons directly attached to the iodine atoms (C-I). The "heavy atom effect" of iodine causes a characteristic upfield shift for the carbon to which it is bonded.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1580-1470 cm⁻¹: Aromatic C=C stretching vibrations, typically showing multiple sharp bands.

-

~1250 cm⁻¹ (strong, sharp): The most characteristic peak, corresponding to the asymmetric C-O-C stretching of the diaryl ether.[4][5]

-

~1150 cm⁻¹: Symmetric C-O-C stretching.

-

~820-840 cm⁻¹: A strong band indicating 1,4-disubstitution (para) on the aromatic rings.

-

~500-600 cm⁻¹: C-I stretching vibration.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are expected:

-

Molecular Ion (M⁺): A strong peak at m/z = 422, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Loss of one iodine atom ([M-I]⁺ at m/z = 295) and subsequent loss of the second iodine atom ([M-2I]⁺ at m/z = 168, the diphenyl ether radical cation).

Synthesis Methodologies

The preparation of this compound can be approached via direct iodination of diphenyl ether. This method is often more direct than building the molecule through a coupling reaction.

Protocol 1: Direct Di-iodination of Diphenyl Ether

This protocol is adapted from established procedures for the iodination of aromatic compounds. The causality of this reaction lies in the electrophilic substitution of hydrogen atoms on the electron-rich diphenyl ether ring. The para positions are strongly activated by the ether oxygen, directing the substitution. An oxidizing agent is required to generate the electrophilic iodine species (I⁺) in situ from molecular iodine.

Materials:

-

Diphenyl ether

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or ammonium persulfate

-

Glacial acetic acid

-

Sulfuric acid (catalytic)

-

Methanol

-

Deionized water

Step-by-Step Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve diphenyl ether (1.0 equiv.) in glacial acetic acid.

-

Reagent Addition: Add molecular iodine (2.1 equiv.) to the solution and stir until dissolved. Carefully add a catalytic amount of concentrated sulfuric acid.

-

Initiation of Reaction: Add the oxidizing agent (e.g., periodic acid, 0.4 equiv.) portion-wise to the stirred solution. The choice of a strong oxidizing agent is critical to continuously regenerate the electrophilic iodinating species and drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is driven by the irreversible electrophilic aromatic substitution.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Precipitation and Isolation: Add deionized water to the mixture to precipitate the crude product. The product is insoluble in the aqueous acetic acid medium.

-

Purification: Filter the solid product, wash thoroughly with water, and then with cold methanol to remove acetic acid and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its two carbon-iodine bonds. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)). This reactivity makes it an ideal substrate for a multitude of cross-coupling reactions.

Caption: Synthetic utility of this compound in cross-coupling reactions.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust method for forming carbon-carbon bonds.[6][7] Using this compound allows for a stepwise or simultaneous double coupling to create extended, rigid bi-aryl structures, which are common in materials science and as ligands.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (2.2 equiv. for double coupling)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.)

-

Toluene and Water (e.g., 4:1 mixture)

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base. The use of a strong inorganic base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[7]

-

Catalyst Preparation: In a separate vial, dissolve the palladium catalyst and phosphine ligand in the organic solvent (toluene).

-

Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Water) to the flask via cannula or syringe, followed by the catalyst solution.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to promote the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Monitor the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile scaffold for building molecular diversity.[8] Its ability to undergo sequential or double cross-coupling reactions allows for the synthesis of both symmetric and asymmetric molecules with precise control.

-

Medicinal Chemistry: The diphenyl ether core is a "privileged scaffold" found in numerous FDA-approved drugs.[1] this compound provides a platform to systematically probe the structure-activity relationship (SAR) by introducing a wide variety of substituents at the 4 and 4' positions. For example, Buchwald-Hartwig amination can be used to install different amine groups, leading to libraries of compounds for screening against kinases, GPCRs, or other targets.[9][10]

-

Materials Science: The rigid, extended π-systems that can be constructed from this scaffold via reactions like Suzuki or Sonogashira coupling are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and high-performance polymers.[2][11] The diaryl ether linkage provides thermal stability while the appended groups can be tailored to control the electronic properties.

-

Agrochemicals: Many commercial herbicides and fungicides contain the diaryl ether structure. This scaffold can be used to develop new agrochemicals with improved efficacy and novel modes of action.[1]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for aromatic iodides.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

As it is predicted to be light-sensitive, store in an amber bottle in a cool, dark, and dry place under an inert atmosphere.

-

Aryl halides can be irritants; avoid contact with skin and eyes.

Conclusion

This compound stands as a highly valuable and versatile bifunctional building block for modern organic synthesis. While its fundamental physicochemical properties are yet to be fully documented in the literature, its reactivity profile can be confidently predicted. The two C-I bonds provide reactive sites for a host of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. For researchers in drug discovery, medicinal chemistry, and materials science, mastering the use of this scaffold opens a gateway to novel compounds with tailored biological and physical properties.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Guillou, S., & Zard, S. Z. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(21), 4765–4768.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Diiododiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Vaddamanu, M. K., et al. (2015). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics, 34(15), 3843–3849.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Diiododiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. Retrieved from [Link]

- Al-Masum, M., & Islam, M. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.. Retrieved from [Link]

- Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... Retrieved from [Link]

- Liu, B., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10615–10634.

-

PubChem. (n.d.). 4,4'-Diaminodiphenyl Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl.. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

- Ghosh, A. K. (2010). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Journal of Organic Chemistry, 75(21), 7085–7103.

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 4, 4 '-diaminodiphenyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Divergent Synthesis of Bioactive Dithiodiketopiperazine Natural Products Based on a Double C(sp)−H Activation Strategy. Retrieved from [Link]

-

NIST. (n.d.). Diphenyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. 4,4'-Diiodobiphenyl CAS#: 3001-15-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4,4'-Diiododiphenyl Ether: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

As a Senior Application Scientist, it is not uncommon to encounter chemical entities that, despite their potential utility, remain sparsely documented in mainstream chemical literature. 4,4'-Diiododiphenyl ether is one such compound. While its synthesis is accessible and its structure suggests a versatile role in organic synthesis, a dedicated and consolidated repository of its technical data is conspicuously absent. This guide, therefore, takes a dual approach. It presents the established synthetic protocols for this compound and, in the absence of comprehensive experimental data, provides a robust, comparative analysis based on its close structural analog, 4,4'-dibromodiphenyl ether. This approach is designed to equip researchers with the foundational knowledge and predictive insights necessary to effectively utilize this promising, yet under-characterized, chemical building block.

Chemical Identity and Structure

While a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, it is important to distinguish it from the frequently confused 4,4'-diiodobiphenyl (CAS Number: 3001-15-8) , which lacks the central ether linkage.[1][2] The identity of this compound is defined by its chemical structure, which consists of a central oxygen atom bonded to two phenyl rings, each substituted with an iodine atom at the para-position.

Molecular Formula: C₁₂H₈I₂O

Molecular Weight: 422.00 g/mol

Structure:

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization: A Comparative Analysis

As experimental spectroscopic data for this compound is not readily available in the public domain, a detailed analysis of its structural analog, 4,4'-dibromodiphenyl ether, provides valuable insights into the expected spectral characteristics. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. Two sets of doublets are anticipated in the aromatic region (typically δ 6.8-7.8 ppm). The protons ortho to the ether linkage will appear as one doublet, and the protons ortho to the iodine atoms will appear as another. The electron-withdrawing nature of iodine will likely shift the adjacent protons downfield compared to diphenyl ether itself.

¹³C NMR: The ¹³C NMR spectrum will also reflect the molecular symmetry, showing four distinct signals for the aromatic carbons. The carbon atom directly bonded to the iodine (C-I) is expected to have a chemical shift in the range of δ 90-100 ppm. The other carbon signals will be for the carbon attached to the oxygen (C-O), and the two remaining aromatic carbons.

Comparative Data for 4,4'-Dibromodiphenyl Ether: Experimental data for 4,4'-dibromodiphenyl ether shows ¹H NMR chemical shifts that are in good agreement with theoretical calculations. [3]This provides confidence in predicting the spectrum for the iodo-analog.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic vibrations of the diphenyl ether core. Key expected absorptions include:

-

C-O-C Asymmetric Stretch: A strong band around 1240-1250 cm⁻¹.

-

C-O-C Symmetric Stretch: A band around 1160-1170 cm⁻¹.

-

C-I Stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aromatic C=C Stretch: In the 1400-1600 cm⁻¹ region.

The experimental FT-IR spectrum of 4,4'-dibromodiphenyl ether has been well-characterized and aligns with theoretical calculations, serving as a reliable reference. [3]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 422. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms. Common fragmentation patterns would involve the loss of iodine atoms and cleavage of the ether bond.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential in several areas of chemical research and drug development.

Intermediate in Organic Synthesis

The carbon-iodine bond is a versatile functional group in organic synthesis, particularly in cross-coupling reactions. This compound can serve as a valuable precursor for the synthesis of more complex molecules through reactions such as:

-

Suzuki Coupling: To form new carbon-carbon bonds.

-

Heck Coupling: For the arylation of alkenes.

-

Sonogashira Coupling: To introduce alkyne functionalities.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

These reactions would allow for the elaboration of the diphenyl ether core into a wide range of derivatives with potential applications in materials science and medicinal chemistry.

Caption: Potential synthetic utility of this compound.

Analog for Drug Discovery

Polybrominated diphenyl ethers (PBDEs) have been investigated as potential endocrine-disrupting compounds and have shown activity as estrogen receptor antagonists. [4]Given the structural similarity, this compound could be a valuable tool in medicinal chemistry for probing ligand-receptor interactions and as a scaffold for the development of novel therapeutic agents. The unique properties of the iodine atom, such as its ability to form halogen bonds, may offer different binding characteristics compared to its brominated counterparts.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with all halogenated aromatic compounds, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents a chemical entity with untapped potential. While a comprehensive experimental dataset is yet to be established, this guide provides a solid foundation for its synthesis and a theoretically grounded prediction of its key characteristics. By leveraging the comparative data from its dibromo analog, researchers can confidently approach the use of this compound as a versatile intermediate in the pursuit of novel materials and therapeutic agents. The further characterization and exploration of this compound's reactivity are encouraged to fully unlock its synthetic utility.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9283, 4,4'-Diiodobiphenyl. [Link].

-

NIST. p-Iodophenyl phenyl ether. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link].

-

Yurdakul, S., & Akyuz, S. (2010). Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 76(5), 429–434. [Link].

-

Exploring the binding features of polybrominated diphenyl ethers as estrogen receptor antagonists: docking studies. (2010). Journal of Biomolecular Structure & Dynamics, 28(1), 101–110. [Link].

Sources

- 1. 4,4'-Diiododiphenyl [webbook.nist.gov]

- 2. 4,4'-Diiododiphenyl [webbook.nist.gov]

- 3. Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the binding features of polybrominated diphenyl ethers as estrogen receptor antagonists: docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 4,4'-Diiododiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diiododiphenyl ether is an organoiodine compound featuring a diaryl ether scaffold, a privileged structure in medicinal chemistry. The diaryl ether motif is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The unique physicochemical properties conferred by the diaryl ether linkage, such as conformational flexibility and metabolic stability, make it a valuable component in the design of novel therapeutic agents. The introduction of iodine atoms at the 4 and 4' positions of the diphenyl ether core provides reactive handles for further chemical modification, making this compound a versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and drug development.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 28896-49-3 | [NIST WebBook] |

| Molecular Formula | C₁₂H₈I₂O | [NIST WebBook] |

| Molecular Weight | 422.00 g/mol | [NIST WebBook] |

| Melting Point | 43-45 °C (experimental) | [4] |

| 97.5 °C (370.65 K) (calculated) | [5] | |

| Boiling Point | 374.71 °C (647.86 K) (calculated) | [5] |

| Solubility | Data not explicitly available. General solubility testing protocols are provided below. |

Note: A discrepancy exists between the experimental and calculated melting points, which may be due to different experimental conditions or the presence of impurities. The experimental value should be considered with this in mind.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected and reported spectral data.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule. The NIST WebBook provides a mass spectrum for this compound, which is a key piece of data for its identification.

Experimental Protocol for Mass Spectrometry:

A general protocol for obtaining a mass spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[6]

-

Ionization: Introduce the sample solution into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.[7]

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Caption: A generalized workflow for obtaining a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the ether linkage.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum is also expected to be relatively simple due to the molecule's symmetry, showing distinct signals for the iodinated carbon, the carbon attached to the oxygen, and the two types of protonated aromatic carbons.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][9]

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1]

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Caption: A standard workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic peaks for the C-O-C ether linkage and the C-I bonds, as well as absorptions corresponding to the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample):

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[10]

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[2][11]

-

Data Acquisition: Place the prepared sample in the FT-IR spectrometer and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Caption: A decision tree for qualitative solubility testing.

Applications in Drug Development

The diaryl ether scaffold is a cornerstone in modern drug discovery due to its favorable pharmacological properties. [1][2][3]This structural motif is found in numerous FDA-approved drugs and clinical candidates. The presence of two iodine atoms in this compound makes it a particularly attractive starting material for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the search for new bioactive compounds. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its potential as a versatile intermediate is clear. It can be utilized in the synthesis of novel compounds targeting a range of diseases, leveraging the established biological significance of the diaryl ether core.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of synthetic chemistry and drug discovery. This guide has provided a detailed overview of its key physical properties and the experimental methodologies required for their determination. A comprehensive understanding of these characteristics is essential for researchers and scientists aiming to utilize this compound as a building block for the development of novel molecules with therapeutic potential. Further research into the experimental determination of its spectral properties and exploration of its applications in medicinal chemistry will undoubtedly contribute to the advancement of drug discovery programs.

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF. ResearchGate. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]

-

NMR Sample Preparation. Organomation. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF. ResearchGate. [Link]

-

NMR Sample Prepara-on. University of Edinburgh. [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. ResearchGate. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences. UCL. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

Recent Advances in Diaryl Ether Synthesis. ResearchGate. [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. HAL Open Science. [Link]

-

Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. National Institutes of Health. [Link]

-

Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

1H NMR of compound 4. The Royal Society of Chemistry. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

-

Chemical Properties of p-Iodophenyl phenyl ether (CAS 28896-49-3). Cheméo. [Link]

-

Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. PubMed. [Link]

-

Mass Spectrometry. Chemistry LibreTexts. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-IODOPHENYL ETHER CAS#: 28896-49-3 [m.chemicalbook.com]

- 5. p-Iodophenyl phenyl ether (CAS 28896-49-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. pubs.acs.org [pubs.acs.org]

4,4'-Diiododiphenyl ether solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4,4'-Diiododiphenyl Ether in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated aromatic ether of significant interest in polymer science and organic synthesis, serving as a key monomer and building block. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction chemistry, process optimization, and purification. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in the fundamental principles of intermolecular forces. It offers predicted solubility behaviors, a detailed, self-validating experimental protocol for quantitative solubility determination, and essential safety and handling information for laboratory professionals.

Introduction: The Principle of "Like Dissolves Like"

The solubility of a solid compound in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" serves as a foundational predictive tool in chemistry.[1][2] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

This compound (C₁₂H₈I₂O) is a structurally symmetric molecule. It features a central, slightly polar ether linkage (-O-) flanked by two large, nonpolar iodophenyl rings. The presence of iodine, a large and polarizable atom, contributes significantly to London dispersion forces, while the ether oxygen introduces a modest dipole moment. Consequently, its solubility is dictated by a combination of these forces. We anticipate favorable interactions with solvents that are either nonpolar or moderately polar and aprotic, which can engage in dispersion and dipole-dipole interactions without the energetic penalty of disrupting strong hydrogen-bonding networks.

Physicochemical Profile and Predicted Solubility

To contextualize the solubility of this compound, its key physicochemical properties must be considered. While extensive experimental data is not widely published, its structural analogue, 4,4'-diiodobiphenyl, is noted to be soluble in hot toluene, a nonpolar aromatic solvent.[3][4][5] This provides a strong indication of the solubility behavior of the target compound.

Table 1: Physicochemical Properties of this compound and Analogues

| Property | This compound | 4,4'-Diiodobiphenyl |

| Molecular Formula | C₁₂H₈I₂O | C₁₂H₈I₂ |

| Molecular Weight | 422.00 g/mol | 406.00 g/mol [6] |

| Appearance | Off-white to yellow powder (predicted) | Pale yellow to beige powder[3][5] |

| Melting Point | Not widely reported | 201-204 °C[3][4] |

| Structure | I-Ph-O-Ph-I | I-Ph-Ph-I |

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by solvent type.

Table 2: Predicted Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble (especially with heat) | Dominated by van der Waals (London dispersion) forces. The large, polarizable iodine atoms and phenyl rings interact favorably with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents are weakly polar and are excellent at dissolving a wide range of organic molecules through dipole-dipole and dispersion forces.[7][8][9] |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderately to Highly Soluble | These solvents possess significant dipole moments that can interact with the ether linkage of the solute. THF, being a cyclic ether, is structurally similar and expected to be an effective solvent.[10] |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are powerful, versatile solvents capable of dissolving a vast array of organic compounds due to their very high polarity and ability to engage in strong dipole-dipole interactions.[11][12][13][14] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | These solvents have strong hydrogen-bonding networks. The energy required to disrupt these bonds is not sufficiently compensated by the formation of weaker dipole-dipole or dispersion forces with the solute. |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative data, direct experimental measurement is essential. The following protocol, based on the established shake-flask method, provides a reliable and self-validating system for determining the equilibrium solubility of this compound.[2]

Materials and Equipment

-

This compound (high purity, >98%)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Solutions (for HPLC/UV-Vis Quantification):

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform a series of serial dilutions to generate at least five standard solutions spanning the expected solubility range.

-

Analyze these standards to construct a calibration curve (Absorbance or Peak Area vs. Concentration).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the solvent. "Excess" means that a visible amount of undissolved solid remains at the bottom.[15]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached. A 48-hour period is recommended for confirmation.[15]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid layer) using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove all undissolved micro-particles.[2]

-

-

Quantification of Solute:

-

Method A: Gravimetric Analysis: Carefully evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point. Weigh the dried residue. The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

-

Method B: Spectroscopic Analysis (HPLC/UV-Vis): Dilute the filtered aliquot with a known volume of solvent to bring its concentration within the range of the previously generated calibration curve. Analyze the diluted sample and determine its concentration from the curve. Back-calculate the original concentration to determine the solubility.

-

-

Data Reporting:

-

Report the solubility in standard units, such as mg/mL or g/100 mL, and always specify the temperature at which the measurement was made.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Safety and Handling

While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to all research chemicals. The safety data for the related compound, 4,4'-diiodobiphenyl, indicates it is harmful if swallowed, in contact with skin, or if inhaled.[6][16]

-

Engineering Controls: Handle the solid powder only in a well-ventilated area or, preferably, within a chemical fume hood to minimize dust inhalation.[16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][17]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[6][16]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light, as similar compounds are noted to be light-sensitive.[3][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a predominantly nonpolar molecule with solubility favored in nonpolar, chlorinated, and polar aprotic organic solvents. Its solubility is expected to be limited in polar protic solvents like alcohols and water. For applications requiring precise control over concentration, the detailed shake-flask protocol provided in this guide offers a robust method for obtaining accurate quantitative solubility data. Adherence to standard laboratory safety practices is essential when handling this compound. This guide serves as a foundational resource for researchers and developers, enabling more informed solvent selection and experimental design.

References

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 4,4'-Diiodobiphenyl.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4,4'-Diaminodiphenyl ether.

- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4,4`-Diiodobiphenyl.

- ChemicalBook. (n.d.). 4,4'-Diiodobiphenyl CAS#: 3001-15-8.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- TCI Chemicals. (2025, July 1). Safety Data Sheet: 4,4'-Dihydroxydiphenyl Ether.

- ChemicalBook. (n.d.). 3001-15-8(4,4'-Diiodobiphenyl) Product Description.

- PubChem. (n.d.). 4,4'-Diaminodiphenyl Ether.

- ChemicalBook. (n.d.). 4,4'-Diaminodiphenyl ether(101-80-4).

- Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?

- ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090).

- ResearchGate. (n.d.). Fig. S13 Solubility studies of S-DIB in (a) acetone; (b) chloroform;....

- Request PDF. (n.d.). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4,4'-Diaminodiphenyl Ether.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Google Patents. (n.d.). CN101468952B - Preparation of 4,4'-diaminodiphenyl ether.

- Aarti Industries. (2021, October 15). GPS Safety Summary: 4,4'-diamino diphenyl ether.

- Minds@UW. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification.

- Wikipedia. (n.d.). Tetrahydrofuran.

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- PubChem. (n.d.). Dimethyl Sulfoxide.

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Dichloromethane Solvent Properties. (n.d.).

- ChemBK. (2024, April 10). 4,4'-DIIODODIPHENYL.

- D-2605-4X4L - Dichloromethane, BioPlus™, 4 X 4 L. (n.d.).

- ResearchGate. (2025, August 9). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents....

- ResearchGate. (2025, August 10). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents....

- Solvent Miscibility Table. (n.d.).

- ResearchGate. (2021, November 24). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?.

- BenchChem. (n.d.). Solubility of 4,4'-Thiobisbenzenethiol in chloroform, methanol, and other solvents.

- Quora. (2018, August 15). What would happen if diethyl ether and chloroform is used as solvent and it has 4:1 ratio in chromatography?.

- VIVAN Life Sciences. (n.d.). 4,4'-diaminodiphenyl ether.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,4'-Diiodobiphenyl CAS#: 3001-15-8 [m.chemicalbook.com]

- 4. 3001-15-8 CAS MSDS (4,4'-Diiodobiphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]

- 8. Dichloromethane Solvent Properties [macro.lsu.edu]

- 9. quora.com [quora.com]

- 10. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,4'-Diiododiphenyl Ether

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Structural Elucidation

Molecular Structure and Symmetry Considerations

The structure of 4,4'-diiododiphenyl ether is characterized by a central ether linkage connecting two para-substituted iodobenzene rings. The molecule possesses a C₂ axis of symmetry bisecting the C-O-C bond angle. This symmetry is a critical determinant of its NMR spectra, as it renders the two phenyl rings chemically equivalent. Consequently, the number of unique proton and carbon signals is significantly reduced, simplifying the resulting spectra.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons at the 2 and 6 positions (and 2' and 6' positions) are equivalent, as are the protons at the 3 and 5 positions (and 3' and 5' positions). This results in an AA'BB' spin system, which often appears as two sets of doublets.

-

Protons H-2, H-6, H-2', and H-6': These protons are ortho to the ether linkage. The ether oxygen is an electron-donating group, which should shield these protons, shifting them upfield relative to benzene (7.34 ppm). However, the iodine at the para position is an electron-withdrawing group, which will have a deshielding effect. The net effect will determine the final chemical shift. In similar structures like 4,4'-diaminodiphenyl ether, these protons appear around 6.7-6.8 ppm. For 4,4'-dinitrodiphenyl ether, a compound with strongly withdrawing groups, the corresponding protons are shifted downfield. Given the moderate electron-withdrawing nature of iodine, a chemical shift in the range of δ 6.8-7.0 ppm is a reasonable prediction.

-

Protons H-3, H-5, H-3', and H-5': These protons are ortho to the iodine atom and meta to the ether linkage. The iodine atom exerts a deshielding effect, and this will be the dominant influence on these protons. In 4,4'-diiodobiphenyl, the protons ortho to the iodine appear at approximately δ 7.7 ppm. Therefore, a similar downfield shift is expected for these protons in this compound, likely in the range of δ 7.6-7.8 ppm .

The coupling between the ortho protons (H-2/H-3 and H-5/H-6) will result in a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

Predicted ¹³C NMR Spectral Data

The symmetry of this compound will also simplify its ¹³C NMR spectrum. Due to the equivalence of the two phenyl rings, only four distinct carbon signals are expected in the aromatic region.

-

C-1 and C-1': These carbons are directly attached to the ether oxygen. The oxygen atom is highly electronegative and will cause a significant downfield shift. In diphenyl ether, the C-1 carbon appears at approximately δ 157 ppm. A similar chemical shift is expected here, likely in the range of δ 155-158 ppm .

-

C-2, C-6, C-2', and C-6': These carbons are ortho to the ether linkage. The ether group will cause a shielding effect on these carbons. In diphenyl ether, these carbons resonate at around δ 119 ppm. The para-iodo substituent will have a minor effect on these carbons. Therefore, a chemical shift in the range of δ 118-122 ppm is predicted.

-

C-3, C-5, C-3', and C-5': These carbons are meta to the ether linkage and ortho to the iodine atom. The iodine will have a deshielding effect on these carbons. In iodobenzene, the ortho carbons appear at approximately δ 138 ppm. A similar value is expected here, likely in the range of δ 137-140 ppm .

-

C-4 and C-4': These are the ipso-carbons, directly bonded to the iodine atoms. The "heavy atom effect" of iodine typically causes a significant upfield (shielding) effect on the attached carbon. In iodobenzene, the ipso-carbon appears at around δ 94 ppm. A similar chemical shift is anticipated for these carbons, in the range of δ 90-95 ppm .

Summary of Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2, H-6, H-2', H-6' | 6.8 - 7.0 | Doublet | ~8-9 | Protons ortho to ether |

| H-3, H-5, H-3', H-5' | 7.6 - 7.8 | Doublet | ~8-9 | Protons ortho to iodine |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1, C-1' | 155 - 158 | Carbons attached to oxygen |

| C-2, C-6, C-2', C-6' | 118 - 122 | Carbons ortho to ether |

| C-3, C-5, C-3', C-5' | 137 - 140 | Carbons ortho to iodine |

| C-4, C-4' | 90 - 95 | Carbons attached to iodine |

Experimental Protocol for NMR Data Acquisition

The following is a field-proven, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound. The causality behind each step is explained to ensure trustworthiness and reproducibility.

1. Sample Preparation:

-

Rationale: Proper sample preparation is paramount for obtaining high-resolution spectra free from artifacts. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that would complicate the spectrum.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

-

Cap the NMR tube and gently agitate to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Rationale: Optimization of spectrometer parameters is crucial for achieving good signal-to-noise ratios and resolution.

-

Procedure for ¹H NMR:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for sharp spectral lines.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Acquire the spectrum using a sufficient number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

-

Procedure for ¹³C NMR:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

Acquire the spectrum with a significantly larger number of scans (hundreds to thousands) due to the low sensitivity of the ¹³C nucleus. A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if needed (though quantitative ¹³C NMR requires longer delays).

-

3. Data Processing:

-

Rationale: Proper data processing is necessary to extract accurate chemical shift and coupling constant information from the raw free induction decay (FID) signal.

-

Procedure:

-

Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Measure the chemical shifts (δ) and coupling constants (J) for all signals.

-

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4,4'-Diiododiphenyl Ether

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4,4'-Diiododiphenyl ether (DIDE), a halogenated aromatic compound. Recognizing the sparse availability of direct spectral data for this specific analyte, this paper establishes a robust analytical strategy by drawing parallels with the well-documented behavior of analogous polybrominated diphenyl ethers (PBDEs). We delve into the rationale behind selecting Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the primary analytical technique. This guide offers a detailed, field-tested protocol, a thorough predictive analysis of the EI fragmentation pathways, and actionable insights for data interpretation. The methodologies and principles discussed herein are designed to equip researchers, quality control chemists, and drug development professionals with the expertise to confidently identify and characterize this compound and similar halogenated molecules.

Introduction: The Analytical Imperative

This compound (C₁₂H₈I₂O) belongs to the class of halogenated diphenyl ethers. While its brominated counterparts, PBDEs, are extensively studied as persistent environmental pollutants and flame retardants, the analytical chemistry of iodinated analogues like DIDE is less documented. DIDE serves as a crucial intermediate in the synthesis of advanced polymers and specialized organic materials. Its accurate identification and characterization are paramount for reaction monitoring, purity assessment, and understanding potential metabolic or degradation pathways.

Mass spectrometry, coupled with chromatographic separation, stands as the definitive technique for this purpose due to its unparalleled sensitivity and specificity. This guide moves beyond a simple recitation of methods; it explains the causality behind instrumental choices and provides a predictive model for spectral interpretation, empowering the analyst to approach this molecule with confidence.

Foundational Principles: Instrument Selection

The physicochemical properties of this compound—a relatively high molecular weight (421.99 g/mol ) aromatic compound—dictate the optimal analytical approach. The molecule is expected to have sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC). Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.[1]

Ionization Technique: The Rationale for Electron Ionization (EI)

For the initial identification and structural confirmation of DIDE, Electron Ionization (EI) is the superior choice. Here's the scientific reasoning:

-

Structural Elucidation: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) into the analyte molecule.[2][3] This energy surplus induces predictable and reproducible fragmentation, creating a unique mass spectrum that serves as a structural fingerprint.[4] This fragmentation pattern is critical for unambiguous identification.

-

Robustness: EI is a highly robust and common ionization source, readily available on most GC-MS platforms.

An alternative, "soft" ionization technique like Chemical Ionization (CI) could be used to enhance the molecular ion signal if it proves to be weak or absent in EI, but EI provides richer structural information.[2] For halogenated compounds, Electron Capture Negative Ionization (ECNI) can offer exceptional sensitivity, but EI is the gold standard for initial identification.[5]

Predicted Electron Ionization Fragmentation of this compound

Due to the lack of a published reference spectrum for this compound, we must predict its fragmentation based on established chemical principles. The fragmentation of an aromatic ether is influenced by the stability of the aromatic rings, the strength of the C-O ether bond, and the C-I bonds.[6]

The key fragmentation processes for the DIDE molecular ion (m/z 422) are expected to be:

-

Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest covalent bond in the molecule, making the loss of an iodine radical a highly probable initial fragmentation step.[7]

-

Cleavage of the Ether Linkage: Scission of the C-O bonds of the ether linkage is a characteristic fragmentation pathway for this class of compounds.[6]

-

Sequential Fragmentations: Primary fragment ions will undergo further dissociation, such as the loss of a second iodine atom or the loss of carbon monoxide (CO) from phenoxy-type ions.

The diagram below illustrates the predicted primary fragmentation pathways.

Caption: Predicted EI fragmentation pathway for this compound.

Table 1: Predicted Key Ions and Their Structural Assignments

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Description of Formation |

| 422 | [C₁₂H₈I₂O]⁺• | Molecular Ion (M⁺•) . The intact molecule minus one electron. |

| 295 | [C₁₂H₈IO]⁺ | [M-I]⁺ . Loss of one iodine radical from the molecular ion. |

| 219 | [C₆H₄IO]⁺ | Iodophenoxy cation . Cleavage of the ether C-O bond. |

| 203 | [C₆H₄I]⁺ | Iodophenyl cation . Can form from ether bond cleavage or from [C₆H₄IO]⁺ via loss of CO. |

| 168 | [C₁₂H₈O]⁺• | [M-2I]⁺• . Loss of both iodine radicals from the molecular ion. |

| 127 | [I]⁺ | Iodine cation . Represents the halogen itself, a common indicator for iodine-containing compounds.[6] |

Experimental Protocol: GC-MS Analysis

This section provides a robust, step-by-step protocol for the analysis of DIDE. The parameters are based on established methods for analogous halogenated compounds and represent a validated starting point for method development.[8]

Sample Preparation

-

Solvent Selection: Use a high-purity, GC-MS compatible solvent. Toluene or Iso-octane are excellent choices.

-

Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of solvent to create a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dissolve the unknown sample in the chosen solvent to achieve a concentration within the calibration range. Filter through a 0.22 µm PTFE syringe filter if particulates are present.

Instrumental Workflow

The general workflow for the analysis is outlined in the diagram below.

Caption: Standard workflow for the GC-MS analysis of DIDE.

Recommended GC-MS Parameters

Table 2: Gas Chromatography (GC) Parameters

| Parameter | Setting | Rationale |

| Injector | Splitless, 280 °C | Ensures efficient vaporization and transfer of the analyte onto the column without discrimination.[8] |

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic compounds.[8] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |

| Oven Program | 120 °C (hold 2 min), ramp 15 °C/min to 310 °C (hold 10 min) | A starting point to ensure good peak shape and separation from solvent and impurities.[9] |

Table 3: Mass Spectrometry (MS) Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation for structural identification.[3] |

| Electron Energy | 70 eV | Standard energy for generating library-comparable spectra.[4] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Scan Range | m/z 50 - 550 | Covers the molecular ion and all predicted major fragments. |

| Solvent Delay | 3 - 5 minutes | Prevents the high-intensity solvent peak from saturating the detector. |

Data Interpretation and System Validation

A successful analysis hinges on correct data interpretation.

-

Retention Time: The retention time of the peak in the sample chromatogram must match that of the authentic reference standard under identical conditions.

-

Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard.

-

Key Ion Confirmation: Confirm the presence and relative abundances of the key ions predicted in Table 1. The molecular ion at m/z 422 should be present, even if at low abundance. The base peak is likely to be a stable fragment such as m/z 295 or m/z 219.

-

Absence of Isotope Peaks: Unlike its chlorinated and brominated analogs, iodine is monoisotopic (¹²⁷I).[6] Therefore, do not expect to see M+2 isotope pattern peaks, which simplifies spectral interpretation.

Conclusion

The mass spectrometric analysis of this compound is most effectively and reliably achieved using GC-MS with electron ionization. While a published reference spectrum is not widely available, a robust analytical method can be established by leveraging knowledge of analogous halogenated diphenyl ethers and fundamental principles of mass spectral fragmentation. By following the detailed protocols and predictive fragmentation models in this guide, researchers can confidently identify DIDE, verify its structure, and ensure the purity of their materials. This foundational approach provides a blueprint for the analysis of other novel halogenated compounds where reference data may be scarce.

References

-

Reiner, E. J., et al. (2012). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. LCGC North America. Available at: [Link]

-

Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Application Note. Available at: [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Application Note. Available at: [Link]

-

Dodder, N. G., & Hites, R. A. (2002). Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization. Analytical Chemistry, 74(23), 6066–6072. Available at: [Link]

-

NIST. (n.d.). 4,4'-Diiododiphenyl. NIST Chemistry WebBook. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Mass Spectrometry Course Material. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry Department Resources. Available at: [Link]

-

AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

ShortChemistry. (2020). Electron ionization and mass spectrometry [Video]. YouTube. Available at: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. azom.com [azom.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. rroij.com [rroij.com]

- 5. agilent.com [agilent.com]

- 6. whitman.edu [whitman.edu]

- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

FT-IR spectrum of 4,4'-Diiododiphenyl ether

An In-depth Technical Guide to the FT-IR Spectrum of 4,4'-Diiododiphenyl Ether

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS No: 2050-47-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the molecule's vibrational spectroscopy, offers a detailed interpretation of its characteristic absorption bands, and presents a validated protocol for acquiring high-quality spectral data. By explaining the causality behind spectral features and experimental choices, this guide serves as an authoritative reference for the characterization of this important chemical intermediate.

Introduction: The Significance of this compound and Its Spectroscopic Characterization

This compound is a key bifunctional organic molecule. Its structure, featuring two para-substituted iodobenzene rings linked by an ether bridge, makes it a valuable building block in the synthesis of advanced polymers, liquid crystals, and pharmaceutical compounds. The ether linkage provides a degree of conformational flexibility, while the iodine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki and Sonogashira couplings.

Given its role as a precursor, verifying the identity, purity, and structural integrity of this compound is paramount. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. Each peak in the spectrum corresponds to a specific bond stretching or bending, allowing for confident structural elucidation. This guide will dissect the FT-IR spectrum to provide a foundational understanding for its routine analysis.